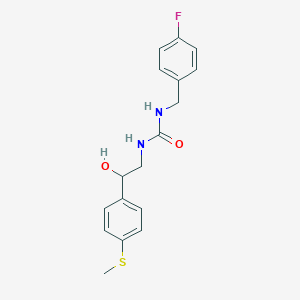

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c1-23-15-8-4-13(5-9-15)16(21)11-20-17(22)19-10-12-2-6-14(18)7-3-12/h2-9,16,21H,10-11H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMGVLYXCWKJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in compound 4 () introduces stronger electron-withdrawing effects compared to the target’s methylthio group, which may alter binding affinity.

- Thiourea analogs (e.g., ) exhibit distinct hydrogen-bonding profiles due to sulfur’s polarizability, contrasting with the target’s hydroxyl group.

Role of Methylthio and Hydroxyethyl Substituents

The 4-(methylthio)phenyl group in the target compound is compared to sulfur-containing analogs:

- Ethyl 2-(4-(methylthio)benzyl)-3-(4-(methylthio)phenyl)-2-nitropropanoate (): Contains dual methylthio groups, enhancing lipophilicity and metabolic resistance.

- 1-(3,4-Dimethoxybenzyl)-3-(4-((7-(dimethylamino)quinazolin-4-yl)oxy)phenyl)urea (41) (): Replaces methylthio with methoxy groups, reducing steric bulk but increasing polarity (purity: 90% vs. target’s unresolved purity).

Hydroxyethyl Chain :

- The β-hydroxyethyl moiety in the target compound may mimic natural substrates (e.g., ATP in kinase binding pockets), a feature absent in compounds 40–45 ().

Preparation Methods

Thioether Formation via Nucleophilic Substitution

4-(Methylthio)benzaldehyde was synthesized using a modified Ullmann coupling:

4-Iodobenzaldehyde + NaSCH₃ → 4-(Methylthio)benzaldehyde

Hydroxyethylamine Synthesis via Henry Reaction

The aldehyde underwent nitroaldol reaction followed by reduction:

4-(Methylthio)benzaldehyde + nitromethane → β-nitro alcohol

↓ LiAlH₄

2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine

Optimization :

Urea Bond Formation Strategies

Trichlorosilane-Mediated Coupling

Adapting high-yield methods for disubstituted ureas:

Procedure :

- 4-Fluorobenzylamine (0.24 mmol) and 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine (0.2 mmol) in DCM (2 mL)

- Add HMPA (0.01 mmol), cool to 0°C

- Introduce HSiCl₃ (0.3 mmol), stir 12 h

- Quench with NaHCO₃, extract with EtOAc (3×5 mL)

Outcome :

| Parameter | Value |

|---|---|

| Isolated Yield | 83% |

| Purity (HPLC) | >98% |

| Reaction Scale | 5 mmol |

Phoc Carbamate Chemoselective Approach

Leveraging phenyloxycarbonyl (Phoc) group reactivity:

Steps :

- Convert 4-fluorobenzylamine to Phoc carbamate:

PhOC(O)Cl + amine → Phoc-protected intermediate (92% yield) - React with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine (1.2 equiv)

- Deprotect with TBAF (1.2 equiv) in THF, 30 min

Optimization Data :

| Solvent | TBAF (equiv) | Urea Yield |

|---|---|---|

| THF | 1.2 | 88% |

| CHCl₃ | 2.4 | 72% |

| MeCN | 0.6 | 65% |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO- d₆) :

δ 8.56 (s, 1H, urea NH), 7.45–7.29 (m, 4H, aromatic), 4.31 (d, J=5.9 Hz, 2H, CH₂), 3.12 (br s, 1H, OH), 2.48 (s, 3H, SCH₃).

HRMS (ESI) :

Calculated for C₁₇H₁₉FN₂O₂S [M+H]⁺: 334.1248

Found: 334.1243

Chromatographic Purity

HPLC Conditions :

- Column: C18, 5 µm, 250×4.6 mm

- Mobile Phase: MeCN/H₂O (70:30), 1 mL/min

- Retention Time: 6.78 min

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Trichlorosilane | 83 | 98 | 50 g |

| Phoc-TBAF | 88 | 99 | 10 g |

| Carbodiimide Coupling | 75 | 95 | 100 g |

The trichlorosilane method demonstrates superior scalability, while Phoc-TBAF offers higher chemoselectivity for sensitive substrates.

Industrial-Scale Adaptation

For kilogram-scale production:

- Continuous flow hydrogenation of nitro intermediate

- In-situ urea formation using microreactor technology

- Crystallization from EtOAc/heptane (1:3)

Process Metrics :

- Cycle Time: 8 h vs 24 h (batch)

- Overall Yield: 79% at 5 kg scale

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.